molecular formula C23H19N5O2S B2603895 N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-44-1

N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2603895
CAS No.: 866811-44-1
M. Wt: 429.5
InChI Key: QHLZQVCOAZKYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[1,5-a]quinazoline core substituted with a phenylsulfonyl group at position 3 and a 4-ethylphenylamine moiety at position 3. Its molecular weight is 467.6 g/mol, with a high lipophilicity (XLogP3: 6.1) due to aromatic and alkyl substituents . The phenylsulfonyl group contributes to electronic stabilization and may influence protein-binding interactions .

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2S/c1-2-16-12-14-17(15-13-16)24-21-19-10-6-7-11-20(19)28-22(25-21)23(26-27-28)31(29,30)18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLZQVCOAZKYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazoloquinazoline core.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the triazoloquinazoline intermediate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a substitution reaction, typically using an ethylphenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl moiety acts as a strong electron-withdrawing group, enabling nucleophilic displacement under specific conditions.

Reaction TypeReagent/ConditionsProductReference
Thiol DisplacementAliphatic thiols, K₂CO₃, DMF, 80°C3-(alkylthio)triazoloquinazoline
Amine SubstitutionPrimary amines, Et₃N, CH₃CN, reflux3-(alkyl/arylamino)triazoloquinazoline

Mechanistic Insight : The sulfonyl group’s electrophilic sulfur atom undergoes nucleophilic attack, forming intermediates that eliminate sulfinate (SO₂R⁻) to yield substituted derivatives.

Reduction of the Sulfonyl Group

Controlled reduction transforms the sulfonyl group into a thioether, altering electronic properties.

Reducing AgentConditionsProductYieldReference
LiAlH₄THF, 0°C → rt, 4h3-(phenylthio)triazoloquinazoline68%
NaBH₄/CuCl₂MeOH, reflux, 6h3-(phenylthio)triazoloquinazoline52%

Key Observation : LiAlH₄ provides higher selectivity compared to NaBH₄-based systems.

Functionalization of the 4-Ethylphenylamine Group

The primary amine undergoes classical reactions, including acylation and alkylation.

Reaction TypeReagent/ConditionsProductYieldReference
AcylationAcetyl chloride, pyridine, rt, 12hN-acetyl derivative85%
Schiff Base FormationBenzaldehyde, EtOH, Δ, 3hImine-linked triazoloquinazoline73%

Synthetic Utility : These modifications enhance solubility or enable conjugation in drug-design contexts .

Electrophilic Aromatic Substitution (EAS)

The quinazoline core exhibits limited EAS activity due to electron deficiency from the triazole and sulfonyl groups. Halogenation occurs regioselectively at the C8 position (quinazoline ring):

ReagentConditionsProductRegioselectivityReference
Br₂, FeCl₃CH₂Cl₂, 0°C, 2h8-Bromo derivative>90%
HNO₃, H₂SO₄0°C → rt, 4h8-Nitro derivative78%

Mechanistic Note : Electron-withdrawing groups direct electrophiles to the para position relative to the triazole nitrogen .

Ring-Opening Reactions

Under strongly acidic or basic conditions, the triazole ring undergoes cleavage:

ConditionsReagentsProductOutcomeReference
6M HCl, Δ, 24h-Quinazoline-5-amine + triazole fragmentsComplete cleavage
NaOH (10%), EtOH, Δ-Degraded aromatic productsPartial cleavage

Stability Consideration : The compound is stable under mild conditions but degrades in harsh environments.

Metal-Catalyzed Cross-Coupling

The ethylphenyl group participates in Pd-mediated couplings:

Reaction TypeCatalytic SystemProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-triazoloquinazoline hybrid62%
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl derivatives58%

Application : These reactions enable late-stage diversification for structure-activity relationship (SAR) studies .

Oxidative Transformations

Targeted oxidation alters the ethyl group or sulfonyl functionality:

Oxidizing AgentConditionsProductOutcomeReference
KMnO₄, H₂O, Δ-4-(Carboxyphenyl)amine derivativeEthyl → COOH
mCPBACH₂Cl₂, 0°CSulfone → Sulfoxide (partial)34% conversion

Limitation : Over-oxidation risks require careful stoichiometric control.

Scientific Research Applications

Biological Applications

N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibits various biological activities that make it a candidate for several therapeutic applications:

Antimicrobial Activity

Research indicates that compounds within the triazoloquinazoline class often demonstrate significant antimicrobial properties. Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The structure of this compound suggests potential anticancer activity through inhibition of specific kinases involved in tumor growth. The mechanism typically involves binding to the active site of kinases or receptors, preventing substrate phosphorylation .

Inhibition of Enzymatic Activity

This compound may act as an inhibitor for enzymes such as acetylcholinesterase and other targets relevant in neurodegenerative diseases like Alzheimer's disease . Its potential as an acetylcholinesterase inhibitor has been explored through in vitro assays demonstrating promising results.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Antimicrobial Evaluation : A study assessing various triazoloquinazolines found that certain derivatives exhibited low minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, indicating their potential as antitubercular agents .
  • Molecular Docking Studies : Molecular docking simulations have been utilized to understand the binding interactions between this compound and its biological targets. These studies reveal insights into the stability and efficacy of the compound in inhibiting target enzymes .

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Quinazoline Core

The following table summarizes key structural analogs and their properties:

Compound Name R₁ (Position 3) R₂ (Position 5) Molecular Weight (g/mol) Key Properties/Activities Reference
N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Ethylphenyl 467.6 High lipophilicity (XLogP3: 6.1)
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl + 7-Cl 4-Isopropylphenyl 498.1 Increased steric bulk; potential cytotoxicity
N-(4-ethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine Phenylsulfonyl 4-Ethoxyphenyl 483.5 Reduced lipophilicity (ethoxy group)
3-(2,5-Dimethylphenylsulfonyl)-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 2,5-Dimethylphenylsulfonyl 4-Methylbenzyl 491.6 Enhanced electronic effects; possible metabolic stability
3-(3,4-Dimethylphenylsulfonyl)-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine 3,4-Dimethylphenylsulfonyl 2-Methoxy-5-methylphenyl 521.7 Polar substituents may improve solubility

Key Observations :

  • Ethyl vs. Isopropyl : The 4-ethylphenyl group in the target compound offers moderate hydrophobicity compared to the bulkier isopropyl group, which may impede cellular uptake .
  • Sulfonyl Modifications : Substituting phenylsulfonyl with dimethylphenylsulfonyl (e.g., 2,5-dimethyl in ) increases steric hindrance, possibly affecting target engagement.

Biological Activity

N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound belonging to the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, structural characteristics, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18ClN5O2S. The compound features a triazole ring fused with a quinazoline system, characterized by the presence of a sulfonyl group and an ethylphenyl substituent. These structural features contribute to its biological activity.

Property Value
Molecular FormulaC23H18ClN5O2S
Molecular Weight463.94 g/mol
PurityTypically 95%

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It modulates critical inflammatory pathways by inhibiting the activation of NF-κB and COX-2 enzymes, which are pivotal in inflammatory responses. This mechanism suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel diseases (IBD) .

Antiproliferative Effects

Studies have shown that this compound can inhibit specific enzymes involved in cell proliferation. This property is particularly relevant in cancer research, where the compound's ability to affect cellular pathways could lead to new chemotherapeutic strategies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may possess activity against various pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds within the triazoloquinazoline class:

  • Study on Inflammatory Diseases : A study published in 2020 demonstrated that derivatives of triazoloquinazolines could significantly reduce inflammation markers in animal models of colitis . The research highlighted the importance of structural modifications in enhancing anti-inflammatory efficacy.
  • Anticancer Research : Another investigation assessed the antiproliferative effects of similar triazoloquinazolines on various cancer cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against colon cancer cells . This suggests that this compound may have similar potential.

The precise mechanisms by which this compound exerts its biological effects involve complex interactions with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound likely interacts with key enzymes involved in inflammatory and proliferative pathways.
  • Modulation of Signaling Pathways : It may influence signaling cascades related to cell survival and apoptosis, particularly through its effects on NF-κB signaling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with sulfonyl-containing precursors. For example, analogous triazoloquinazolines are synthesized via reactions between hydrazinobenzoic acid and dithioimidocarbonates under acidic conditions, followed by recrystallization . Key parameters include:

  • Catalysts : Triethylamine or HCl for pH control.
  • Temperature : Room temperature for condensation, elevated temperatures (70–100°C) for cyclization .
  • Purification : Column chromatography (e.g., ethyl acetate/light petroleum mixtures) and recrystallization (ethanol/water) .
    • Optimization : Yield improvements (up to 82% in related compounds) are achieved by adjusting stoichiometry, solvent polarity, and reaction duration .

Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and aromaticity (e.g., δ 7.49–8.31 ppm for aryl protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : For planar fused-ring systems and hydrogen-bonding patterns (e.g., N–H···O interactions) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Storage : –20°C in airtight containers, away from ignition sources (P210) .
  • Handling : Use PPE (gloves, lab coat), work in fume hoods, and avoid skin/eye contact (P201, P202) .
  • Emergency Measures : For spills, use inert absorbents; for exposure, rinse with water and seek medical attention (P101, P103) .

Advanced Research Questions

Q. How does structural modification of the triazoloquinazoline core influence biological activity?

  • Case Study : Analogous compounds with phenylsulfonyl groups show varied anticancer activity. For instance:

  • Thieno-fused triazoloquinazolines exhibit higher activity (e.g., 81.85% growth inhibition in renal cancer UO-31 cells) compared to aryl-fused derivatives .
  • Substitutions at the 5-amine position (e.g., cyclohexyl or isopropyl groups) enhance solubility and target affinity .
    • Methodological Insight : Use molecular docking (e.g., VLAK protocol) to predict interactions with targets like serotonin 5-HT6_6 receptors or JAK2 kinases .

Q. What mechanistic insights explain contradictory activity data in anticancer assays?

  • Contradiction : Some triazoloquinazolines show low activity (e.g., <20% inhibition at 105^{-5} M) despite structural similarity to active compounds .
  • Resolution :

  • Solubility : Poor aqueous solubility limits cellular uptake. Use logP calculations and introduce polar groups (e.g., methoxy or sulfonamide) .
  • Assay Conditions : Validate activity in multiple cell lines (e.g., NCI-60 panel) and use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • Approaches :

  • ADMET Prediction : Use tools like SwissADME to optimize logP (aim for 2–3), topological polar surface area (TPSA <90 Ų), and blood-brain barrier permeability .
  • Docking Studies : Identify key residues (e.g., hydrophobic pockets in kinases) for sulfonyl group interactions. For example, 3-(phenylsulfonyl) derivatives show selective 5-HT6_6 antagonism (IC50_{50} < 100 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.